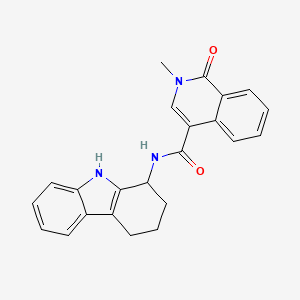
N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid ist eine synthetische organische Verbindung, die sich durch ihre komplexe Struktur auszeichnet, die einen Pyrazolring beinhaltet, der mit verschiedenen funktionellen Gruppen substituiert ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beginnt mit der Herstellung des Pyrazolkernes, gefolgt von der Einführung der Phenyl- und Isopropylgruppen. Der letzte Schritt beinhaltet die Bildung der Carboxamidbindung mit der 2-Methoxyphenylgruppe.
Bildung des Pyrazolkernes: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen synthetisiert werden.
Substitutionsreaktionen: Die Phenyl- und Isopropylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Amidierung: Die Carboxamidgruppe wird durch die Reaktion des Pyrazolderivats mit 2-Methoxyanilin in Gegenwart von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) gebildet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann mit Oxidationsmitteln wie KMnO₄ oder H₂O₂ zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Carboxamidgruppe kann mit Reduktionsmitteln wie LiAlH₄ zu einem Amin reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO₄ in saurem oder basischem Medium.
Reduktion: LiAlH₄ in trockenem Ether.
Substitution: HNO₃ für Nitrierung, Br₂ für Bromierung.
Hauptprodukte
Oxidation: Bildung von Hydroxyl-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von Nitro- oder halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Medizin
In der pharmazeutischen Chemie werden Derivate dieser Verbindung auf ihre potenziellen entzündungshemmenden, analgetischen und krebshemmenden Eigenschaften untersucht. Das Vorhandensein des Pyrazolrings ist besonders bedeutsam bei der Entwicklung nichtsteroidaler Antirheumatika (NSAR).
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Synthese von fortgeschrittenen Materialien wie Polymeren und Harzen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen und deren Aktivität zu modulieren. Beispielsweise kann sie die Aktivität von Cyclooxygenase-Enzymen hemmen und so die Produktion von proinflammatorischen Mediatoren reduzieren.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-carboxamid: Ähnliche Struktur, aber mit einer anderen Position der Carboxamidgruppe.
N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-sulfonamid: Ähnliche Struktur, aber mit einer Sulfonamidgruppe anstelle einer Carboxamidgruppe.
Einzigartigkeit
N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(2-Methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-carboxamid, wobei seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften hervorgehoben werden
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)17-13-18(23(22-17)15-9-5-4-6-10-15)20(24)21-16-11-7-8-12-19(16)25-3/h4-14H,1-3H3,(H,21,24) |
InChI-Schlüssel |
PTWFOUZDCMLCKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12160800.png)
![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B12160804.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160820.png)
![Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12160824.png)
![(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12160825.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12160835.png)

![1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160848.png)
![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)
